Cas no 181528-84-7 (1-Isocyano-2-methoxy-2-methyl-propane-d3)

1-Isocyano-2-methoxy-2-methyl-propane-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I810002-2.5mg |
1-Isocyano-2-methoxy-2-methyl-propane-d3 |
181528-84-7 | 2.5mg |
$207.00 | 2023-05-18 | ||
TRC | I810002-25mg |
1-Isocyano-2-methoxy-2-methyl-propane-d3 |
181528-84-7 | 25mg |
$1642.00 | 2023-05-18 | ||
TRC | I810002-50mg |
1-Isocyano-2-methoxy-2-methyl-propane-d3 |
181528-84-7 | 50mg |
$ 3000.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | I810002-2.5mg |
1-Isocyano-2-methoxy-2-methyl-propane-d3 |
181528-84-7 | 2.5mg |
¥1800.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | I810002-25mg |
1-Isocyano-2-methoxy-2-methyl-propane-d3 |
181528-84-7 | 25mg |
¥14400.00 | 2023-09-15 |
1-Isocyano-2-methoxy-2-methyl-propane-d3 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-Isocyano-2-methoxy-2-methyl-propane-d3に関する追加情報
1-Isocyano-2-methoxy-2-methyl-propane-d3: A Comprehensive Overview
The compound with CAS No. 181528-84-7, commonly referred to as 1-Isocyano-2-methoxy-2-methyl-propane-d3, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and analytical chemistry. This compound is notable for its unique structure, which combines an isocyano group (-N=C=O), a methoxy group (-OCH3), and a d3-labeled methyl group, all attached to a propane backbone. The presence of deuterium (d3) in the methyl group adds an additional layer of complexity and functionality to this molecule, making it a valuable tool in various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-Isocyano-2-methoxy-2-methyl-propane-d3, leveraging innovative methodologies such as organocatalysis and transition-metal-mediated reactions. These techniques have not only improved the yield and purity of the compound but also opened up new avenues for its application in diverse fields. For instance, the isocyano group in the molecule serves as a versatile building block for constructing complex organic frameworks, while the methoxy group enhances the compound's solubility and reactivity in polar solvents.
The deuterium labeling in the methyl group is particularly significant, as it allows researchers to track molecular transformations with unprecedented precision using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This feature has made 1-Isocyano-2-methoxy-2-methyl-propane-d3 an indispensable tool in mechanistic studies, where understanding the movement of atoms during chemical reactions is critical. Recent studies have demonstrated its utility in elucidating reaction pathways involving isocyanates and related compounds, providing valuable insights into their reactivity and selectivity.
In addition to its role in fundamental research, 1-Isocyano-2-methoxy-2-methyl-propane-d3 has found practical applications in the development of advanced materials. For example, its ability to form stable adducts with nucleophiles makes it a promising candidate for synthesizing high-performance polymers and coatings. Researchers have also explored its potential as a precursor for producing biocompatible materials, which could find applications in drug delivery systems and tissue engineering.
The synthesis of 1-Isocyano-2-methoxy-2-methyl-propane-d3 involves a multi-step process that requires meticulous control over reaction conditions to ensure optimal yields and purity. Key steps include the preparation of intermediate compounds with precise stereochemistry and functional group compatibility. The use of deuterated solvents and reagents during these steps ensures that the final product retains its isotopic integrity, which is essential for its intended applications.
From an environmental perspective, the production and handling of 1-Isocyano-2-methoxy-2-methyl-propane-d3 are conducted under strict safety protocols to minimize any potential risks associated with its use. Its stability under standard storage conditions further enhances its suitability for long-term research projects and industrial processes.
In conclusion, 1-Isocyano-2-methoxy-2-methyl-propane-d3 (CAS No. 181528-84-) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique combination of functional groups and isotopic labeling makes it an invaluable tool for researchers seeking to push the boundaries of organic chemistry and materials science.
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